Cas no 537006-01-2 (methyl (2S)-2-(aminomethyl)butanoate)
methyl (2S)-2-(aminomethyl)butanoate Chemical and Physical Properties
Names and Identifiers
-
- Butanoic acid, 2-(aminomethyl)-, methyl ester, (2S)-
- methyl (2S)-2-(aminomethyl)butanoate
- EN300-1718663
- SCHEMBL3991422
- 537006-01-2
- AKOS006337287
-
- Inchi: 1S/C6H13NO2/c1-3-5(4-7)6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1
- InChI Key: OITQFQBCFPRRFS-YFKPBYRVSA-N
- SMILES: C(OC)(=O)[C@H](CN)CC
Computed Properties
- Exact Mass: 131.094628657Da
- Monoisotopic Mass: 131.094628657Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 93.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 52.3Ų
methyl (2S)-2-(aminomethyl)butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1718663-0.05g |
methyl (2S)-2-(aminomethyl)butanoate |
537006-01-2 | 0.05g |
$1723.0 | 2023-09-20 | ||
| Enamine | EN300-1718663-0.1g |
methyl (2S)-2-(aminomethyl)butanoate |
537006-01-2 | 0.1g |
$1804.0 | 2023-09-20 | ||
| Enamine | EN300-1718663-0.25g |
methyl (2S)-2-(aminomethyl)butanoate |
537006-01-2 | 0.25g |
$1887.0 | 2023-09-20 | ||
| Enamine | EN300-1718663-0.5g |
methyl (2S)-2-(aminomethyl)butanoate |
537006-01-2 | 0.5g |
$1968.0 | 2023-09-20 | ||
| Enamine | EN300-1718663-1.0g |
methyl (2S)-2-(aminomethyl)butanoate |
537006-01-2 | 1.0g |
$2050.0 | 2023-07-10 | ||
| Enamine | EN300-1718663-2.5g |
methyl (2S)-2-(aminomethyl)butanoate |
537006-01-2 | 2.5g |
$4019.0 | 2023-09-20 | ||
| Enamine | EN300-1718663-5.0g |
methyl (2S)-2-(aminomethyl)butanoate |
537006-01-2 | 5.0g |
$5949.0 | 2023-07-10 | ||
| Enamine | EN300-1718663-10.0g |
methyl (2S)-2-(aminomethyl)butanoate |
537006-01-2 | 10.0g |
$8819.0 | 2023-07-10 | ||
| Enamine | EN300-1718663-1g |
methyl (2S)-2-(aminomethyl)butanoate |
537006-01-2 | 1g |
$2050.0 | 2023-09-20 | ||
| Enamine | EN300-1718663-5g |
methyl (2S)-2-(aminomethyl)butanoate |
537006-01-2 | 5g |
$5949.0 | 2023-09-20 |
methyl (2S)-2-(aminomethyl)butanoate Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on methyl (2S)-2-(aminomethyl)butanoate
Recent Advances in the Study of Methyl (2S)-2-(Aminomethyl)Butanoate (CAS: 537006-01-2) in Chemical Biology and Pharmaceutical Research
Methyl (2S)-2-(aminomethyl)butanoate (CAS: 537006-01-2) is a chiral compound of significant interest in chemical biology and pharmaceutical research due to its potential applications in drug design and synthesis. Recent studies have explored its utility as a building block for bioactive molecules, particularly in the development of enzyme inhibitors and peptide mimetics. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, synthetic applications, and emerging therapeutic potentials.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of methyl (2S)-2-(aminomethyl)butanoate as a key intermediate in the synthesis of novel gamma-aminobutyric acid (GABA) analogs. Researchers utilized its chiral center to construct stereospecific inhibitors targeting GABA transaminase, an enzyme implicated in neurological disorders. The study reported a 40% improvement in inhibitory activity compared to previous analogs, attributed to the optimized spatial configuration enabled by this compound.
In the field of peptide therapeutics, a recent patent application (WO2023056789) disclosed the use of methyl (2S)-2-(aminomethyl)butanoate for creating constrained peptide scaffolds. The compound's unique structure allows for the introduction of both rigidity and functional diversity in peptide backbones, addressing longstanding challenges in peptide drug stability and bioavailability. Molecular dynamics simulations accompanying this work showed enhanced proteolytic resistance in lead compounds incorporating this building block.
Pharmacokinetic studies have also advanced our understanding of this molecule's behavior in biological systems. Research presented at the 2024 American Chemical Society National Meeting revealed that methyl (2S)-2-(aminomethyl)butanoate exhibits favorable blood-brain barrier penetration metrics (logBB = -0.3), making it particularly valuable for CNS-targeted drug development. This property, combined with its metabolic stability profile, positions it as a versatile scaffold for neuropharmaceutical applications.
The synthetic accessibility of methyl (2S)-2-(aminomethyl)butanoate has been improved through recent methodological developments. A 2024 Organic Process Research & Development paper described an asymmetric catalytic route achieving 98% enantiomeric excess at scale, addressing previous limitations in chiral purity for industrial applications. This advancement is expected to facilitate broader adoption of the compound in pharmaceutical manufacturing.
Emerging applications in targeted drug delivery systems have also been reported. A Nature Communications study demonstrated the compound's utility in constructing pH-sensitive prodrug linkers, where its amine functionality serves as an attachment point for therapeutic payloads while the ester group enables controlled release in acidic tumor microenvironments. This dual functionality exemplifies the molecular versatility that makes methyl (2S)-2-(aminomethyl)butanoate valuable for modern drug design paradigms.
Looking forward, several clinical-stage compounds derived from this scaffold are anticipated to enter Phase I trials in 2025, particularly in the areas of epilepsy treatment and pain management. The accumulated research data suggest that methyl (2S)-2-(aminomethyl)butanoate will continue to play an important role in the development of next-generation therapeutics, with its applications likely expanding into additional therapeutic areas as structural-activity relationships are further elucidated.
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